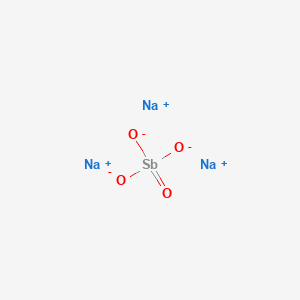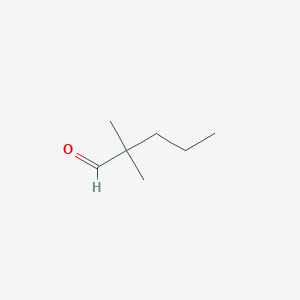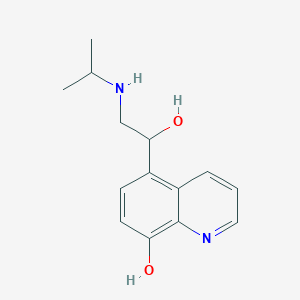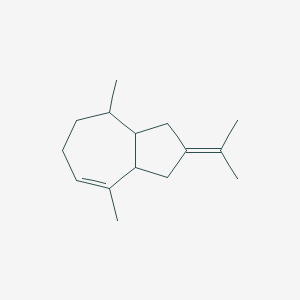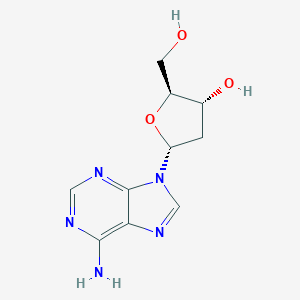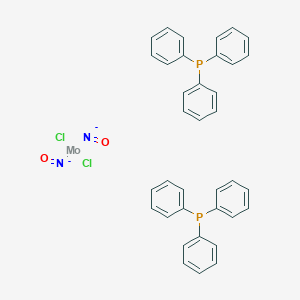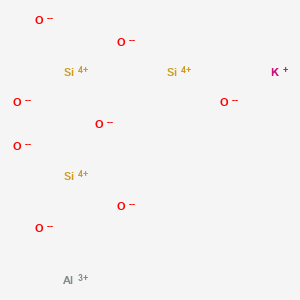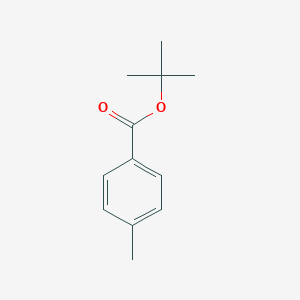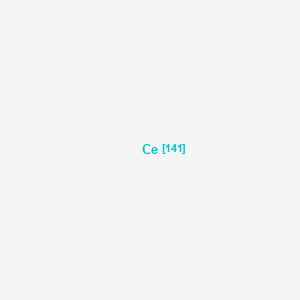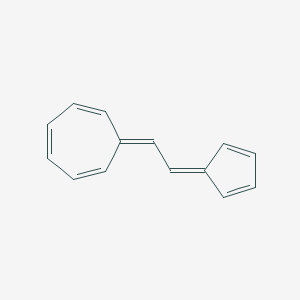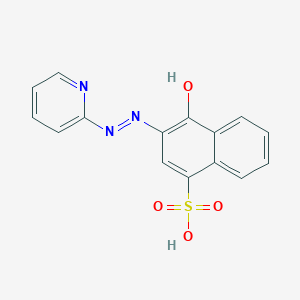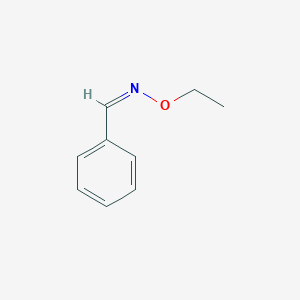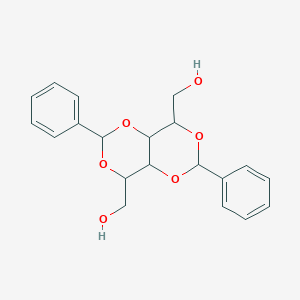
Benzylidene iditol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene iditol, also known as 1-benzylidene sorbitol or BIS, is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS is a crystalline solid that is soluble in water and has a sweet taste.
Wirkmechanismus
The mechanism of action of BIS is not fully understood. However, studies have shown that BIS inhibits the growth of bacteria by disrupting their cell walls. BIS has also been shown to inhibit the growth of cancer cells by inducing cell death.
Biochemische Und Physiologische Effekte
BIS has been shown to have low toxicity and is well tolerated by the body. Studies have shown that BIS does not have any significant effects on blood glucose levels or insulin secretion. BIS has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
BIS has several advantages for lab experiments. It is easy to synthesize and is readily available. BIS is also stable and can be stored for long periods without degradation. However, BIS has some limitations. It is sensitive to moisture and can easily hydrolyze in the presence of water. BIS also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BIS. One potential area of research is the use of BIS in the development of new antibacterial agents. BIS can also be studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Another area of research is the synthesis of new materials using BIS as a building block. Finally, the use of BIS as a sweetener and a humectant in the food industry can also be further explored.
Conclusion:
Benzylidene iditol is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS can be synthesized through a condensation reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. BIS has been extensively studied for its potential applications in various fields, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
BIS can be synthesized through a reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, where the hydroxyl group of sorbitol and the carbonyl group of benzaldehyde react to form a double bond. The acid catalyst helps in the formation of the double bond and also aids in the removal of water molecules formed during the reaction. The reaction is carried out at a temperature of around 100°C, and the product is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BIS has been extensively studied for its potential applications in various fields. In the medical field, BIS has been shown to have antibacterial properties and has been used as an additive in dental materials to prevent tooth decay. BIS has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells. In the food industry, BIS has been used as a sweetener and a humectant. BIS has also been studied for its potential use in material science, where it has been used as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
13265-76-4 |
|---|---|
Produktname |
Benzylidene iditol |
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI-Schlüssel |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Andere CAS-Nummern |
13265-76-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



